molecular formula C22H22N6O3 B11021469 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide

3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide

Cat. No.: B11021469
M. Wt: 418.4 g/mol
InChI Key: MOMXKDDPWRDNCT-UHFFFAOYSA-N
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Description

3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)-N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]PROPANAMIDE is a complex organic compound that features a triazine ring, a benzimidazole moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)-N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]PROPANAMIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzimidazole Synthesis: The benzimidazole moiety is usually prepared by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the triazine and benzimidazole intermediates with the phenylethyl group under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzimidazole moieties.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s pharmacological properties are of interest. It could be developed into therapeutic agents for various diseases, including infections and cancers.

Industry

In industry, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)-N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]PROPANAMIDE exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)-N-[1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]PROPANAMIDE: Similar structure but lacks the methyl group on the benzimidazole ring.

    3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)-N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-ETHYLETHYL]PROPANAMIDE: Similar structure but has an ethyl group instead of a phenylethyl group.

Uniqueness

The uniqueness of 3-(3-HYDROXY-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)-N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]propanamide

InChI

InChI=1S/C22H22N6O3/c1-28-18-10-6-5-9-15(18)24-20(28)17(13-14-7-3-2-4-8-14)23-19(29)12-11-16-21(30)25-22(31)27-26-16/h2-10,17H,11-13H2,1H3,(H,23,29)(H2,25,27,30,31)

InChI Key

MOMXKDDPWRDNCT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)CCC4=NNC(=O)NC4=O

Origin of Product

United States

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